molecular formula C23H15ClN6S B12711521 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl- CAS No. 116989-72-1

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl-

Cat. No.: B12711521
CAS No.: 116989-72-1
M. Wt: 442.9 g/mol
InChI Key: AJOZQCOZKJGCSZ-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl- is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the indoloquinoxaline moiety and the phenyl group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with similar biological activities.

    Indoloquinoxaline Derivatives:

    Phenyl-Substituted Triazoles: Compounds with phenyl groups attached to the triazole ring, exhibiting similar chemical properties.

Uniqueness

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl- is unique due to its complex structure, which combines the triazole ring with an indoloquinoxaline moiety and a phenyl group. This unique structure may confer specific biological activities and chemical properties that are not observed in simpler compounds.

Properties

CAS No.

116989-72-1

Molecular Formula

C23H15ClN6S

Molecular Weight

442.9 g/mol

IUPAC Name

3-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H15ClN6S/c24-14-10-11-19-16(12-14)21-22(26-18-9-5-4-8-17(18)25-21)29(19)13-20-27-28-23(31)30(20)15-6-2-1-3-7-15/h1-12H,13H2,(H,28,31)

InChI Key

AJOZQCOZKJGCSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=C(C=C(C=C4)Cl)C5=NC6=CC=CC=C6N=C53

Origin of Product

United States

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